molecular formula C17H19FN6OS B2775526 2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide CAS No. 1037966-06-5

2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide

Cat. No. B2775526
CAS RN: 1037966-06-5
M. Wt: 374.44
InChI Key: PYCCTXLXSFBLQX-UHFFFAOYSA-N
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Description

The compound “2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with an amino group and a fluorophenyl group. The molecule also contains a sulfanyl group and a cyanocyclohexyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the amino, fluorophenyl, sulfanyl, and cyanocyclohexyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Elucidation

A series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide compounds have been synthesized, focusing on their potential antibacterial, antifungal, and anti-tuberculosis activities. These compounds are derived from a similar structural framework, indicating a wide range of pharmaceutical activities, including anti-inflammatory and antimicrobial effects (MahyavanshiJyotindra et al., 2011).

Antimicrobial Evaluation

Further research has been conducted on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. These compounds demonstrate promising antibacterial and antifungal activities, showcasing the utility of the triazole ring system and its derivatives in addressing microbial resistance (Darwish et al., 2014).

Antitumor Activity

The antitumor activities of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been investigated, highlighting the potential of 2-cyano-N-(thiazol-2-yl) acetamide derivatives in inhibiting various cancer cell lines. This research underlines the importance of structural modifications in enhancing the therapeutic potential of these compounds (Albratty et al., 2017).

Crystal Structure Analysis

Crystal structure analysis of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide has provided insights into the structural characteristics and potential biological activities of sulfonamides, a class known for its antibacterial properties. This research contributes to understanding the molecular basis of drug action and development (Cai et al., 2009).

Anti-Exudative Activity

The anti-exudative properties of pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides have been explored, demonstrating significant potential in minimizing toxicity and creating effective, non-toxic medications. This study showcases the pharmacological potential of derivatives of 1,2,4-triazol, further broadening the scope of research in medicinal chemistry (Chalenko et al., 2019).

Quantum Chemical Analysis

Quantum chemical insights into the molecular structure and potential COVID-19 inhibitory effects of a novel antiviral molecule indicate the critical role of molecular docking and drug-likeness analysis in the design and evaluation of new therapeutic agents. Such studies are essential for the rapid development of effective treatments against emerging viral threats (Mary et al., 2020).

Future Directions

Future research could focus on determining the biological activity of this compound and its potential uses in medicinal chemistry. This could involve testing the compound in biological assays and studying its interactions with various biological targets .

properties

IUPAC Name

2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6OS/c18-13-6-4-5-12(9-13)15-22-23-16(24(15)20)26-10-14(25)21-17(11-19)7-2-1-3-8-17/h4-6,9H,1-3,7-8,10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCCTXLXSFBLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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